Falalkalkkalkklkkalkkal
CAS No.: 133084-63-6
Cat. No.: VC21304965
Molecular Formula: C123H226N32O24
Molecular Weight: 2537.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133084-63-6 |
---|---|
Molecular Formula | C123H226N32O24 |
Molecular Weight | 2537.3 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C123H226N32O24/c1-70(2)62-94(149-101(156)77(15)134-107(162)84(133)69-83-42-22-21-23-43-83)117(172)139-81(19)105(160)153-95(63-71(3)4)118(173)144-88(47-27-36-56-127)111(166)137-80(18)104(159)152-97(65-73(7)8)120(175)145-89(48-28-37-57-128)112(167)140-85(44-24-33-53-124)108(163)135-79(17)103(158)151-98(66-74(9)10)121(176)147-92(51-31-40-60-131)115(170)143-93(52-32-41-61-132)116(171)154-99(67-75(11)12)122(177)148-91(50-30-39-59-130)114(169)141-86(45-25-34-54-125)109(164)136-78(16)102(157)150-96(64-72(5)6)119(174)146-90(49-29-38-58-129)113(168)142-87(46-26-35-55-126)110(165)138-82(20)106(161)155-100(123(178)179)68-76(13)14/h21-23,42-43,70-82,84-100H,24-41,44-69,124-133H2,1-20H3,(H,134,162)(H,135,163)(H,136,164)(H,137,166)(H,138,165)(H,139,172)(H,140,167)(H,141,169)(H,142,168)(H,143,170)(H,144,173)(H,145,175)(H,146,174)(H,147,176)(H,148,177)(H,149,156)(H,150,157)(H,151,158)(H,152,159)(H,153,160)(H,154,171)(H,155,161)(H,178,179)/t77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-/m0/s1 |
Standard InChI Key | RQZCOBCYUHYXFG-ZLONUZLYSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |
Introduction
Chemical Structure and Properties
Hecate (Falalkalkkalkklkkalkkal) is a synthetic peptide derived from melittin, a component of honey bee (Apis mellifera) venom. The peptide consists of 23 amino acids with the sequence FALALKALKKALKKLKKALKKAL . The peptide is characterized by a high incidence of lysine (positive charges), leucine, and alanine (nonpolar) amino acids . This composition gives Hecate distinctive physiochemical properties that contribute to its biological activities.
The peptide adopts an amphipathic α-helical structure, possessing a positive net charge and a high number of hydrophobic amino acids . This structural arrangement is crucial for its interaction with biological membranes and subsequent antimicrobial effects. When analyzed using circular dichroism (CD), Hecate shows a high incidence of α-helical structures particularly in the presence of sodium dodecyl sulfate (SDS) and lysophosphatidylcholine (LPC) .
The peptide exists in different forms based on its C-terminal modification:
-
Hecate AC: FALALKALKKALKKLKKALKKAL-COOH (free acid form)
These modifications can significantly impact the peptide's biological activity and selectivity, as will be discussed in later sections.
Synthesis and Characterization
Hecate is typically synthesized using standard Fmoc solid phase peptide synthesis methods. According to research, the peptide has been produced using a Liberty Blue peptide synthesizer (CEM, Matthews, NC, USA) . Following synthesis, the purity of Hecate is evaluated using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) .
The molecular weight of Hecate (2535.7 Da) is typically verified using high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight (HPLC-ESI-Q-TOF) technique . Studies report achieving a final purity of greater than 92% for synthesized Hecate peptide .
Biological Activities
Antibacterial Properties
Hecate demonstrates potent antibacterial activity against both Gram-positive and Gram-negative pathogens . This broad-spectrum activity makes it particularly interesting for antimicrobial applications. The peptide's mechanism of action involves forming pores in bacterial cell walls, disrupting membrane integrity and ultimately leading to cell death .
When conjugated with other antimicrobial agents such as vancomycin, Hecate shows enhanced antibacterial activity, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA) . This synergistic effect can help overcome antibiotic resistance, which is a growing concern in modern medicine.
A notable study by Jelinkova and colleagues demonstrated the effectiveness of a Vancomycin-Hecate conjugate (Van/Hec) against resistant bacterial strains. The minimum inhibitory concentration (MIC) results are summarized in Table 1:
Bacterial Strain | Vancomycin MIC (μM) | Van/Hec MIC (μM) |
---|---|---|
Van susceptible S. aureus | <5 | <3.5 |
MRSA | 5 | 3.5 |
VRSA | >80 | 5 |
This data clearly illustrates that conjugation with Hecate significantly enhances vancomycin's effectiveness against resistant strains, particularly VRSA, where the MIC was reduced from >80 μM to just 5 μM .
Anticancer Activity
Hecate has shown promising anticancer properties, particularly against cervical cancer cells (HeLa cells) . Studies indicate that the peptide's ability to interact with and disrupt cell membranes extends to cancer cells, potentially offering a novel approach to cancer treatment.
Interestingly, the N-terminus of Hecate plays a crucial role in its anticancer activity. Research has shown that modification of the N-terminal region affects the peptide's secondary structure, toxicity, and hemolytic activity . This finding highlights the importance of the N-terminus in determining Hecate's biological activities and offers insights for the development of new anticancer drugs.
Structure-Activity Relationship
The biological activity of Hecate is intimately linked to its structural features. The peptide's amphipathic nature, with hydrophobic and cationic regions, allows it to interact with and disrupt bacterial membranes . This characteristic is common among many antimicrobial peptides.
Research has shown that modifications to the Hecate structure can significantly impact its biological activity:
C-terminal Modifications
Studies comparing C-terminally amidated (AM) and non-amidated (AC) forms of Hecate reveal differences in their effectiveness and selectivity . These modifications can alter the peptide's interaction with cell membranes and its subsequent biological effects.
N-terminal Modifications
The N-terminus of Hecate is particularly important for its anticancer activity. Research by Leuschner and Hansel (2004) demonstrated that conjugating gallic acid to the N-terminus of Hecate (creating GA-Hecate) altered its secondary structure and biological activity . This conjugation decreased the incidence of α-helical structures and reduced anticancer activity against HeLa cells compared to the free peptide .
Challenges and Limitations
Despite its promising biological activities, several challenges must be addressed before Hecate can be widely used in clinical applications:
Cytotoxicity
A significant limitation of Hecate is its cytotoxicity to eukaryotic cells and its hemolytic effect . This toxicity must be carefully managed or reduced through structural modifications or delivery strategies to develop safe therapeutic applications.
Stability
Like many peptides, Hecate may face stability issues in biological environments. Research has shown that the peptide is degraded in human blood serum into three major metabolites . Understanding and addressing these stability challenges is crucial for developing effective Hecate-based therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume